molecular formula C6H9BClNO2 B7766645 (2-Boronophenyl)azanium;chloride

(2-Boronophenyl)azanium;chloride

Cat. No.: B7766645
M. Wt: 173.41 g/mol
InChI Key: WPDASZCYRKGSTO-UHFFFAOYSA-N
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Description

The compound "(2-Boronophenyl)azanium;chloride" is an organoboron ammonium salt characterized by a phenyl ring substituted with a boron atom at the ortho position, an azanium (protonated amine) group, and a chloride counterion. This gap suggests that the compound may be novel, understudied, or referred to by alternative nomenclature in existing literature.

Properties

IUPAC Name

(2-boronophenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDASZCYRKGSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1[NH3+])(O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Azanium Chlorides

Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.

Substituent Effects on Phenyl Rings

  • Nitro-substituted azanium salts are often used in dye synthesis and as intermediates in organic transformations .
  • Acridin-9-yl-(2-tert-butylphenyl)azanium;chloride (): The bulky tert-butyl group introduces steric hindrance, which may reduce reactivity but improve solubility in non-polar solvents. Such derivatives are explored in supramolecular chemistry for self-assembly applications .
  • Similar compounds are investigated as surfactants or antimicrobial agents .

Functional Group Variations

  • Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride (): Contains a ketone and diphenyl groups, which may confer rigidity to the structure. Such compounds are studied for their phase-transfer catalytic properties . Molecular Weight: 359.93 g/mol (C₂₂H₃₀ClNO), higher than simpler azanium salts due to extended alkyl/aryl chains .
  • [4-Acetyl-2-(4-hydroxy-3-methoxyphenyl)-5-methyl-1H-pyrrol-3-yl]azanium;chloride ():

    • A heterocyclic azanium salt with acetyl and methoxyphenyl substituents. These structural motifs are common in pharmaceutical intermediates, particularly in antifungal and anti-inflammatory agents .

Critical Analysis of Missing Data on "(2-Boronophenyl)azanium;chloride"

The absence of direct references to "this compound" in the evidence highlights a research gap. Boron-containing ammonium salts are rare but theoretically significant due to boron’s electron-deficient nature, which could enhance Lewis acidity or enable Suzuki-Miyaura cross-coupling applications. By analogy:

  • Boron vs. Nitro Groups : A boron substituent (e.g., -B(OH)₂) would likely increase hydrophilicity and reactivity compared to nitro or alkyl groups, making it a candidate for aqueous-phase catalysis .

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